3,5-dimethoxy-N'-propanoylbenzohydrazide
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Overview
Description
3,5-Dimethoxy-N’-propanoylbenzohydrazide: is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzohydrazide, characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring and a propanoyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N’-propanoylbenzohydrazide typically involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form 3,5-dimethoxybenzohydrazide. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like pyridine or triethylamine to facilitate the acylation reaction .
Industrial Production Methods: While specific industrial production methods for 3,5-dimethoxy-N’-propanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3,5-Dimethoxy-N’-propanoylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N’-propanoylbenzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and methoxy functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3,5-Dimethoxybenzohydrazide: Lacks the propanoyl group but shares the methoxy substitution pattern.
3,5-Dimethoxybenzoic acid: The parent compound without the hydrazide moiety.
3,5-Dimethoxybenzaldehyde: Contains an aldehyde group instead of the hydrazide.
Uniqueness: 3,5-Dimethoxy-N’-propanoylbenzohydrazide is unique due to the presence of both methoxy and propanoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-propanoylbenzohydrazide |
InChI |
InChI=1S/C12H16N2O4/c1-4-11(15)13-14-12(16)8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
SLXNGBJBWMDZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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